molecular formula C11H14N2O3S B3331485 (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide CAS No. 839711-69-2

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3331485
CAS No.: 839711-69-2
M. Wt: 254.31 g/mol
InChI Key: NMTZACKICMFJBK-JTQLQIEISA-N
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Description

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the atoms around the chiral center.

Scientific Research Applications

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide” are not specified in the sources I found .

Future Directions

The future directions for research on “(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide” are not detailed in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-Arylsulfonyl-pyrrolidine-2-carboxamide: Similar structure but with different aryl groups.

    Pyrrolidine-2,4-dione derivatives: Similar core structure with different functional groups.

Uniqueness

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide is unique due to its specific phenylsulfonyl group and (S)-configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZACKICMFJBK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide
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(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide
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